molecular formula C12H13NO B8709200 1-(4-methylquinolin-1(2H)-yl)ethanone

1-(4-methylquinolin-1(2H)-yl)ethanone

Cat. No. B8709200
M. Wt: 187.24 g/mol
InChI Key: GTILEMNEKQIPMY-UHFFFAOYSA-N
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Patent
US07674909B2

Procedure details

Subsequent 1-N-acetylation of the compounds of formula III-a-b can be carried out using standard conditions. In a typical experiment, compounds of formula III-a-b are heated under reflux in acetic anhydride or reacted in a solvent such as dichloromethane, tetrahydrofuran, toluene or pyridine with acetyl chloride in the presence of a base such as N,N-diisopropylethylamine, triethylamine or sodium hydride to give the 1-N-acetyl-4-methyl-1,2-dihydroquinoline derivatives of formula IV-a-b.
Quantity
0 (± 1) mol
Type
reactant
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reactant
Reaction Step One
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reactant
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reactant
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solvent
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Type
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Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2]Cl.[C:4](Cl)(=[O:6])[CH3:5].[CH:8]([N:11](CC)C(C)C)(C)[CH3:9].[H-].[Na+].[C:19]1([CH3:25])[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>C(OC(=O)C)(=O)C.C(N(CC)CC)C.N1C=CC=CC=1.O1CCCC1>[C:4]([N:11]1[C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[C:25]([CH3:2])=[CH:9][CH2:8]1)(=[O:6])[CH3:5] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
In a typical experiment, compounds of formula III-a-b are heated

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1CC=C(C2=CC=CC=C12)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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